molecular formula C17H25BO3 B2584890 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester CAS No. 2377611-71-5

4-(3-Methylbutanoyl)phenylboronic acid pinacol ester

Cat. No.: B2584890
CAS No.: 2377611-71-5
M. Wt: 288.19
InChI Key: SLBVENRQYRBEPP-UHFFFAOYSA-N
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Description

4-(3-Methylbutanoyl)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the field of Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound is known for its stability and reactivity, making it a versatile reagent in various chemical transformations.

Mechanism of Action

Target of Action

The primary target of the compound 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester is the carbon-carbon bond formation reactions in organic synthesis . It is generally used in metal-catalyzed reactions like the Suzuki–Miyaura reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura reaction, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway is crucial for the formation of carbon-carbon bonds in organic synthesis . The downstream effects of this pathway include the formation of new organic compounds through the coupling of chemically differentiated fragments .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its susceptibility to hydrolysis . The compound is only marginally stable in water, and its rate of hydrolysis is dependent on the substituents in the aromatic ring and the pH of the environment . This can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds in organic compounds . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which allows for the creation of chemically differentiated fragments .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as the presence of water and the pH of the environment . The compound is only marginally stable in water, and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester typically involves the reaction of 4-(3-Methylbutanoyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester . Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylbutanoyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-Aminophenylboronic acid pinacol ester
  • 4-Methylphenylboronic acid pinacol ester

Uniqueness

4-(3-Methylbutanoyl)phenylboronic acid pinacol ester is unique due to its specific functional group, which imparts distinct reactivity and stability compared to other boronic esters. Its methylbutanoyl group enhances its utility in specific synthetic applications, particularly in the formation of sterically hindered carbon-carbon bonds .

Properties

IUPAC Name

3-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO3/c1-12(2)11-15(19)13-7-9-14(10-8-13)18-20-16(3,4)17(5,6)21-18/h7-10,12H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBVENRQYRBEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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